

# Head-to-Head Comparison: BAY1163877 (Rogaratinib) vs. Pemigatinib

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAY1163877**

Cat. No.: **B1191585**

[Get Quote](#)

This guide provides a detailed, objective comparison of two fibroblast growth factor receptor (FGFR) inhibitors: **BAY1163877** (rogaratinib) and pemigatinib. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.

## Overview and Mechanism of Action

Both **BAY1163877** and pemigatinib are small-molecule kinase inhibitors designed to target the FGFR signaling pathway, which, when aberrantly activated, plays a crucial role in the proliferation and survival of malignant cells.<sup>[1][2]</sup> However, they exhibit distinct selectivity profiles.

**BAY1163877** (Rogaratinib) is a potent and selective pan-FGFR inhibitor, targeting FGFR1, 2, 3, and 4.<sup>[3][4][5][6][7]</sup> It functions as an ATP-competitive inhibitor, occupying the kinase domain of the FGFRs to block receptor autophosphorylation and downstream signaling.<sup>[6]</sup> Its development has been investigated in various solid tumors, including urothelial carcinoma and sarcoma.<sup>[8][9][10]</sup>

Pemigatinib is a selective inhibitor of FGFR isoforms 1, 2, and 3.<sup>[11][12][13][14]</sup> It has demonstrated significant clinical activity against cancers with specific FGFR alterations. Pemigatinib has received FDA approval for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (bile duct cancer) harboring an FGFR2 fusion or other rearrangement.<sup>[1][15][16]</sup> It is also approved for relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.<sup>[15][17]</sup>

## FGFR Signaling Pathway

The diagram below illustrates the simplified FGFR signaling cascade. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream pathways like RAS/MAPK/ERK and PI3K/AKT, which are critical for cell proliferation and survival.<sup>[2][7]</sup> Both rogaratinib and pemigatinib inhibit this initial phosphorylation step.



[Click to download full resolution via product page](#)

Caption: Simplified FGFR signaling pathway and points of inhibition.

## Quantitative Data Presentation

### Table 1: Biochemical Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentrations (IC50) of both drugs against various FGFR isoforms. Lower values indicate greater potency.

| Target Kinase | BAY1163877 (Rogaratinib)<br>IC50 (nM) | Pemigatinib IC50 (nM) |
|---------------|---------------------------------------|-----------------------|
| FGFR1         | 1.8 - 11.2[3][4]                      | 0.4[13]               |
| FGFR2         | <1.0[3][4]                            | 0.5[13]               |
| FGFR3         | 9.2 - 18.5[3][4]                      | 1.2[13]               |
| FGFR4         | 1.2 - 201[3][4]                       | 30[13]                |
| VEGFR3/FLT4   | 127[3]                                | Not Reported          |

Note: Discrepancies in reported IC50 values for Rogaratinib are noted from different sources.

### Table 2: Cellular Activity

This table presents the growth inhibition (GI50) data for rogaratinib in specific cancer cell lines.

| Cell Line | Cancer Type | FGFR Alteration     | BAY1163877<br>(Rogaratinib) GI50<br>(nM) |
|-----------|-------------|---------------------|------------------------------------------|
| H1581     | Lung Cancer | FGFR1 Amplification | 36 - 244[3]                              |
| DMS114    | Lung Cancer | FGFR1 Amplification | 36 - 244[3]                              |

### Table 3: Clinical Efficacy and Development Status

This table provides a high-level comparison of the clinical development and key efficacy outcomes for both inhibitors.

| Parameter                              | BAY1163877 (Rogaratinib)                                   | Pemigatinib                                                                                                                              |
|----------------------------------------|------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Development Status                     | Investigational; some trials halted (e.g., FORT-1)[6]      | FDA Approved[16][18]                                                                                                                     |
| Approved Indications                   | None                                                       | Metastatic Cholangiocarcinoma (FGFR2 fusion/rearrangement); Relapsed/Refractory Myeloid/Lymphoid Neoplasms (FGFR1 rearrangement)[15][17] |
| Key Clinical Trial                     | FORT-1 (Phase II/III, Urothelial Carcinoma)[6]             | FIGHT-202 (Phase II, Cholangiocarcinoma)[19][20][21]                                                                                     |
| Objective Response Rate (ORR)          | Not superior to chemotherapy in FORT-1 interim analysis[6] | 36% (in patients with FGFR2 fusion/rearrangement)[16][18][19]                                                                            |
| Median Duration of Response (DoR)      | Not Applicable                                             | 9.1 months[16][19][22]                                                                                                                   |
| Median Progression-Free Survival (PFS) | Not Applicable                                             | 6.9 months[21][23]                                                                                                                       |
| Median Overall Survival (OS)           | Not Applicable                                             | 21.1 months[18][21]                                                                                                                      |

## Safety and Tolerability Profile

Both drugs exhibit class-effect adverse events related to the inhibition of the FGFR pathway.

## Table 4: Common Treatment-Emergent Adverse Events

| Adverse Event                   | BAY1163877 (Rogaratinib)                               | Pemigatinib                                                                           |
|---------------------------------|--------------------------------------------------------|---------------------------------------------------------------------------------------|
| Hyperphosphatemia               | Yes (Consistent with class effect) <a href="#">[6]</a> | Yes (Most common AE) <a href="#">[1]</a> <a href="#">[16]</a><br><a href="#">[17]</a> |
| Diarrhea                        | Yes <a href="#">[6]</a>                                | Yes <a href="#">[16]</a>                                                              |
| Stomatitis                      | Yes <a href="#">[6]</a>                                | Yes <a href="#">[16]</a>                                                              |
| Alopecia                        | Not prominently reported                               | Yes <a href="#">[16]</a>                                                              |
| Nail Toxicity                   | Not prominently reported                               | Yes <a href="#">[16]</a>                                                              |
| Fatigue                         | Not prominently reported                               | Yes <a href="#">[16]</a>                                                              |
| Ocular Toxicity (e.g., Dry Eye) | Not prominently reported                               | Yes (Important risk) <a href="#">[16]</a>                                             |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

### In Vitro Kinase Activity Assay (General Protocol)

This protocol describes a common method for determining the IC<sub>50</sub> values of kinase inhibitors.



[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro biochemical kinase assay.

Methodology:

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes; a suitable peptide substrate; and adenosine triphosphate (ATP).
- Procedure: The kinase reaction is typically performed in a multi-well plate format. The inhibitor (**BAY1163877** or pemigatinib) is serially diluted and added to wells containing the FGFR enzyme, substrate, and ATP at a concentration near its Km value.
- Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

- Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often accomplished using luminescence-based or fluorescence-based detection systems.
- Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.

## Cell Proliferation Assay (General Protocol)

This protocol outlines the steps to measure the anti-proliferative effects of the compounds on cancer cell lines.<sup>[7]</sup>



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PEMAZYRE® (pemigatinib) Mechanism of Action [hcp.pemazyre.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Rogaratinib (BAY 1163877): a pan-FGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. NCI10411 - Phase 2 study of Rogaratinib (BAY 1163877) in the treatment of patients with sarcoma harboring alterations in Fibroblast Growth Factor Receptor (FGFR) 1-4 and SDHdeficient Gastrointestinal Stromal Tumor (GIST) [mdanderson.org]
- 10. Testing the Anti-cancer Drug, Rogaratinib (BAY 1163877), for Treatment of Advanced Sarcoma With Alteration in Fibroblast Growth Factor Receptor (FGFR 1-4), and in Patients With SDH-deficient Gastrointestinal Stromal Tumor (GIST) | University of Miami Health System [umiamihealth.org]
- 11. oncodaily.com [oncodaily.com]
- 12. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pemigatinib - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]

- 17. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 20. Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement [theoncologynurse.com]
- 22. Pemazyre (pemigatinib) vs Truseltiq (infigratinib) | Everyone.org [everyone.org]
- 23. news.cancerconnect.com [news.cancerconnect.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: BAY1163877 (Rogaratinib) vs. Pemigatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191585#head-to-head-comparison-of-bay1163877-and-pemigatinib]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

